

# Application of Adipate-Based Systems in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |  |
|----------------------|----------------|-----------|--|--|--|--|
| Compound Name:       | Sodium adipate |           |  |  |  |  |
| Cat. No.:            | B1210749       | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Adipic acid and its derivatives, including **sodium adipate** and adipate-based polymers, are emerging as versatile components in the design of advanced drug delivery systems. Their biocompatibility, biodegradability, and tunable physicochemical properties make them attractive for a range of pharmaceutical applications, from controlled-release matrix tablets to sophisticated nanoparticle-based carriers. This document provides detailed application notes and experimental protocols for the use of adipate-based materials, with a primary focus on poly(glycerol adipate) (PGA) nanoparticles, a well-researched area with significant potential. Additionally, the role of **sodium adipate** as a formulation excipient is discussed.

# Application Notes Poly(glycerol Adipate) (PGA) Nanoparticles for Drug Delivery

Poly(glycerol adipate) (PGA) is a biodegradable polyester that can be synthesized enzymatically, offering a green and biocompatible alternative to many synthetic polymers.[1] Its amphiphilic nature allows it to self-assemble into nanoparticles (NPs) in aqueous environments, making it an excellent carrier for hydrophobic drugs.[2]

Key Advantages:



- Biocompatibility and Biodegradability: PGA degrades into non-toxic monomers (glycerol and adipic acid), which are natural metabolites in the body.[1][3]
- Tunable Properties: The physicochemical properties of PGA can be readily modified by grafting different molecules onto its backbone, allowing for the optimization of drug loading, release profiles, and cellular interactions.[3]
- Self-Assembly: PGA can spontaneously form nanoparticles in water, simplifying the formulation process.[2]
- Enhanced Drug Solubility and Stability: Encapsulation within PGA nanoparticles can improve
  the apparent solubility and protect sensitive drug molecules from degradation.

### Applications:

- Oral Drug Delivery: PGA nanoparticles have been incorporated into starch-based films to create novel oral drug delivery systems for hydrophobic drugs.[4]
- Cancer Therapy: PGA nanoparticles have been investigated for the delivery of anticancer
  drugs, demonstrating the ability to induce apoptosis in cancer cells.[1][3] Studies have
  shown that PGA nanoparticles are taken up by tumor cells at a higher rate than by normal
  cells, suggesting a potential for targeted therapy.[4][5]
- Brain Tumor Therapy: The potential of PGA nanoparticles for local delivery of therapeutics to brain tumors is being explored, with studies showing penetration and uptake in 3D tumor models.[4][5]

# **Sodium Adipate** as a Pharmaceutical Excipient

**Sodium adipate**, the sodium salt of adipic acid, is primarily used in the pharmaceutical industry as an acidity regulator and buffering agent.[6] Its ability to modulate pH can be harnessed in drug delivery systems to control the release of pH-sensitive drugs.

### **Potential Applications:**

 pH-Independent Drug Release: In controlled-release matrix tablets, particularly those made with hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), the release of



ionizable drugs can be pH-dependent. The incorporation of a pH modifier like **sodium adipate** can help to create a more consistent pH within the gel layer of the matrix, leading to a more uniform, pH-independent drug release profile.[7][8]

Pore-Forming Agent: In enteric-coated formulations, adipic acid (the parent acid of sodium adipate) can act as a pore-forming agent. This can facilitate the disintegration of the coating at the desired intestinal pH, ensuring timely drug release.

While the conceptual basis for these applications is sound, detailed public data quantifying the direct effect of **sodium adipate** on drug release from matrix tablets is limited. Further research and publication in this specific area would be beneficial.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for adipate-based nanoparticle systems from various studies.

Table 1: Physicochemical Properties of Poly(glycerol Adipate)-Based Nanoparticles

| Polymer<br>Composition    | Particle Size<br>(nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV)        | Reference |
|---------------------------|-----------------------|-------------------------------|-------------------------------|-----------|
| Unmodified PGA            | 246 ± 2               | 0.143 ± 0.22                  | -23.4 ± 0.8                   | [3]       |
| PGA-30%<br>Cholesterol    | 183 ± 23              | <0.200                        | Less negative than unmodified | [3]       |
| PGA-50%<br>Cholesterol    | 190 ± 15              | <0.200                        | Less negative than unmodified | [3]       |
| PGA-30%<br>Tocopherol     | 163 ± 25              | <0.200                        | Less negative than unmodified | [3]       |
| PGA-50%<br>Tocopherol     | 126 ± 18              | <0.200                        | Less negative than unmodified | [3]       |
| PLLA-PGA<br>(50/50 blend) | ~110-150              | <0.3                          | -                             | [9]       |

Table 2: Drug Loading and Encapsulation Efficiency in PGA-Based Nanoparticles



| Polymer         | Drug         | Drug Loading<br>(%)            | Encapsulation Efficiency (%) | Reference |
|-----------------|--------------|--------------------------------|------------------------------|-----------|
| PGA-Cholesterol | SN-38        | Higher than<br>PGA-Tocopherol  | -                            | [1]       |
| PGA-Tocopherol  | SN-38        | Lower than PGA-<br>Cholesterol | -                            | [1]       |
| 0% C18-PGA      | Ibuprofen-Na | -                              | -                            | [10]      |
| 40% C18-PGA     | Ibuprofen-Na | 1.83                           | -                            | [10]      |
| 100% C18-PGA    | Ibuprofen-Na | -                              | -                            | [10]      |
| PLGA            | Procaine HCI | 1.3                            | 58.2                         | [11]      |

# Experimental Protocols Protocol 1: Synthesis of Poly(glycerol adipate) (PGA)

This protocol describes the enzymatic synthesis of linear PGA.

### Materials:

- Glycerol (anhydrous)
- Divinyl adipate (DVA)
- Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)
- Anhydrous tetrahydrofuran (THF)
- Argon or Nitrogen gas
- Cold diethyl ether

#### Procedure:

 In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF.



- Add immobilized CALB to the reaction mixture (typically 1-10% by weight of the total monomers).
- Purge the flask with an inert gas (argon or nitrogen) and seal it.
- Place the flask in a preheated oil bath at 40-50°C and stir the mixture for 48 hours.
- After the reaction period, remove the enzyme by filtration.
- Concentrate the filtrate by evaporating the THF under reduced pressure.
- Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.
- Collect the precipitated polymer by decantation or filtration.
- Dry the purified PGA under vacuum until a constant weight is achieved.

#### Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the dried polymer in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) to confirm the polyester structure.
- Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the synthesized polymer.

# Protocol 2: Preparation of Drug-Loaded PGA Nanoparticles by Nanoprecipitation

This protocol outlines the preparation of drug-loaded PGA nanoparticles using the solvent displacement (nanoprecipitation) method.

#### Materials:

- Synthesized PGA polymer
- Hydrophobic drug of interest



- Acetone or Tetrahydrofuran (THF) (as the organic solvent)
- Purified water (as the non-solvent)
- Surfactant (optional, e.g., Pluronic F-68)

#### Procedure:

- Dissolve a specific amount of PGA and the hydrophobic drug in the organic solvent (e.g., acetone). The drug-to-polymer ratio should be optimized for the specific drug.
- Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
- Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring at room temperature.
- · Nanoparticles will form spontaneously.
- Continue stirring overnight to allow for the complete evaporation of the organic solvent.
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles with purified water to remove any free drug or surfactant.
- Lyophilize the nanoparticles for long-term storage.

# **Protocol 3: Characterization of PGA Nanoparticles**

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
  - Disperse the nanoparticles in purified water.
  - Analyze the suspension using a Zetasizer instrument.



- Measure the hydrodynamic diameter (particle size), PDI (a measure of the width of the size distribution), and zeta potential (an indicator of surface charge and stability).
- 2. Drug Loading and Encapsulation Efficiency:
- Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
- Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug.
- Quantify the amount of drug in the solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
  - DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
  - EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

# **Protocol 4: In Vitro Drug Release Study**

This protocol describes a typical in vitro drug release study using a dialysis method.

#### Materials:

- Drug-loaded nanoparticles
- Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
- Dialysis membrane with a suitable molecular weight cut-off (MWCO)
- Shaking incubator or water bath

#### Procedure:

- Disperse a known amount of drug-loaded nanoparticles in a small volume of release medium (PBS).
- Transfer the nanoparticle suspension into a dialysis bag and seal it.



- Place the dialysis bag in a larger container with a known volume of fresh release medium.
- Maintain the setup at 37°C with continuous gentle agitation.
- At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
- Calculate the cumulative percentage of drug released over time.

# **Protocol 5: In Vitro Cytotoxicity Assay**

This protocol provides a general procedure for assessing the cytotoxicity of adipate-based nanoparticles using an MTS assay.

#### Materials:

- A relevant cell line (e.g., HeLa, HepG2)
- Cell culture medium and supplements
- Blank and drug-loaded nanoparticles
- MTS reagent
- 96-well plates

#### Procedure:

- Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Prepare serial dilutions of the nanoparticle suspensions (both blank and drug-loaded) in the cell culture medium.
- Remove the old medium from the cells and add the nanoparticle-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).



- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add the MTS reagent to each well and incubate for a further 2-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cell viability as a percentage relative to the negative control.

# **Visualizations**











Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration and intracellular uptake of poly(glycerol-adipate) nanoparticles into three-dimensional brain tumour cell culture models PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penetration and intracellular uptake of poly(glycerol-adipate) nanoparticles into threedimensional brain tumour cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Design of pH-independent controlled release matrix tablets for acidic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Adipate-Based Systems in Drug Delivery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210749#application-of-sodium-adipate-in-drug-delivery-systems]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com